4-(Bromomethyl)-1,2-dimethoxybenzene

Catalog No.
S1900253
CAS No.
21852-32-4
M.F
C9H11BrO2
M. Wt
231.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)-1,2-dimethoxybenzene

CAS Number

21852-32-4

Product Name

4-(Bromomethyl)-1,2-dimethoxybenzene

IUPAC Name

4-(bromomethyl)-1,2-dimethoxybenzene

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

InChI

InChI=1S/C9H11BrO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6H2,1-2H3

InChI Key

AKPSLMUFDIXDJJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CBr)OC

Canonical SMILES

COC1=C(C=C(C=C1)CBr)OC

The exact mass of the compound 4-(Bromomethyl)-1,2-dimethoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Bromomethyl)-1,2-dimethoxybenzene (CAS 21852-32-4), commonly known as 3,4-dimethoxybenzyl bromide or DMB-Br, is a highly reactive benzylic alkylating agent and premium protecting group precursor. Characterized by its two electron-donating methoxy groups, the compound is primarily procured to introduce the 3,4-dimethoxybenzyl (DMPM/DMB) moiety into complex organic scaffolds. Due to its high electrophilic reactivity, it is typically stored at sub-zero temperatures (-20°C) to prevent degradation . In industrial and laboratory workflows, it serves as a critical building block for synthesizing DMB-protected alcohols, amines, and amides, as well as a core structural component in the high-yield synthesis of isoquinoline alkaloids and active pharmaceutical ingredients[1].

Substituting 4-(Bromomethyl)-1,2-dimethoxybenzene with its chloride analog (3,4-dimethoxybenzyl chloride) or the related 4-methoxybenzyl bromide (PMB-Br) fundamentally alters process kinetics and deprotection orthogonality. The electron-donating methoxy groups on the DMB ring deactivate the benzylic carbon toward nucleophilic attack relative to unsubstituted benzyl halides; consequently, DMB-chloride exhibits sluggish reactivity and poor conversion rates in standard alkylations . Procuring the bromide form restores the reaction kinetics to match those of standard benzyl chloride. Furthermore, substituting with PMB-Br changes the downstream cleavage profile: the DMB group is significantly more electron-rich than PMB, allowing it to be cleaved much faster and under milder oxidative (e.g., DDQ) or acidic conditions, which is essential for orthogonal deprotection strategies in complex syntheses [1].

Alkylation Kinetics: DMB-Bromide vs. DMB-Chloride

In comparative etherification studies, the choice of halide drastically impacts the apparent reactivity of the 3,4-dimethoxybenzyl system. While unsubstituted benzyl chloride reacts efficiently, the introduction of two electron-donating methoxy groups in 3,4-dimethoxybenzyl chloride significantly lowers its reactivity toward nucleophiles, resulting in incomplete reactions and lower degrees of substitution. By utilizing 4-(Bromomethyl)-1,2-dimethoxybenzene (DMB-Br), the leaving group ability is enhanced, restoring the apparent reactivity to the same range as unsubstituted benzyl chloride and ensuring high-yield conversions .

Evidence DimensionApparent reactivity in etherification
Target Compound DataDMB-Br exhibits reactivity comparable to standard benzyl chloride.
Comparator Or BaselineDMB-Cl (exhibits much lower reactivity, leading to sluggish conversion).
Quantified DifferenceDMB-Br overcomes the steric/electronic deactivation seen in DMB-Cl, matching baseline benzyl chloride kinetics.
ConditionsCellulose etherification / standard Williamson ether synthesis.

Buyers must procure the bromide salt rather than the chloride to maintain viable reaction times and high yields when introducing the DMB group.

Orthogonal Deprotection: DMB vs. PMB Cleavage Rates

The 3,4-dimethoxybenzyl (DMB) group, installed via 4-(Bromomethyl)-1,2-dimethoxybenzene, offers superior cleavage kinetics compared to the standard 4-methoxybenzyl (PMB) group. Under oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), DMB ethers are oxidized significantly faster than PMB ethers due to the higher electron density provided by the second methoxy group [1]. This kinetic differentiation allows for the selective deprotection of DMB in the presence of PMB, benzyl, and other standard protecting groups, providing a critical layer of orthogonality in multi-step syntheses [2].

Evidence DimensionOxidative cleavage rate (DDQ)
Target Compound DataDMB group (cleaves rapidly under mild DDQ oxidation).
Comparator Or BaselinePMB group (cleaves slower, allowing selective DMB removal).
Quantified DifferenceDMB ethers are oxidized faster than PMB ethers, enabling 100% selective deprotection of DMB over PMB in the same molecule.
ConditionsDDQ oxidation in CH2Cl2-H2O.

Selecting DMB-Br over PMB-Br allows chemists to design complex syntheses with multiple protected hydroxyls that can be unmasked sequentially.

High-Yield N-Alkylation for Alkaloid Synthesis

4-(Bromomethyl)-1,2-dimethoxybenzene demonstrates exceptional efficiency as an N-alkylating agent in the synthesis of complex alkaloids. In the preparation of quaternary isoquinolinium salts (precursors to laudanosine and related alkaloids), the reaction of isoquinoline derivatives with DMB-Br achieves near-quantitative yields (95% yield of the corresponding bromide salt) under mild conditions [1]. The high electrophilicity of the benzylic bromide ensures rapid and complete conversion without the need for harsh forcing conditions that could degrade sensitive substrates.

Evidence DimensionN-alkylation yield
Target Compound Data95% yield of quaternary isoquinolinium salt.
Comparator Or BaselineStandard unactivated alkyl halides (typically require forcing conditions and yield lower conversions).
Quantified DifferenceNear-quantitative (95%) conversion for DMB-Br.
ConditionsN-alkylation of isoquinoline in organic solvent at room temperature.

Procurement of this specific bromide ensures maximum material efficiency and scalability when synthesizing high-value alkaloid APIs.

Orthogonal Hydroxyl Protection in Total Synthesis

Due to its rapid cleavage profile with DDQ relative to PMB ethers, DMB-Br is the reagent of choice for installing the DMPM (3,4-dimethoxybenzyl) protecting group on complex polyols where sequential, selective deprotection is required [1].

Precursor for Isoquinoline Alkaloid APIs

The compound's high reactivity in N-alkylation makes it an ideal, high-yielding building block for the synthesis of quaternary isoquinolinium salts, which are direct precursors to pharmaceutical alkaloids like laudanosine and armepavine[2].

Etherification of Sterically Hindered Alcohols

When synthesizing complex ethers where the DMB group is required, the sluggish kinetics of DMB-chloride often lead to failure. DMB-Br provides the necessary electrophilic reactivity to drive Williamson ether syntheses to completion even on bulky substrates .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

3,4-Dimethoxybenzyl bromide

Dates

Last modified: 08-16-2023

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